molecular formula C12H14N2O2 B12358510 N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide

N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide

Cat. No.: B12358510
M. Wt: 218.25 g/mol
InChI Key: DCPRNHHMNTWKPK-RIYZIHGNSA-N
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Biological Activity

N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide is a chemical compound notable for its unique cyclopropane structure and hydroxyimino functional group. With the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol, this compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly concerning anti-inflammatory and analgesic properties.

Chemical Structure

The compound's structure is characterized by a cyclopropanecarboxamide moiety linked to a phenyl ring with a hydroxyimino substituent. This specific arrangement is believed to enhance its biological activity through improved interactions with various biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realms of pharmacology. The following subsections detail its potential effects and mechanisms of action.

1. Anti-inflammatory Properties

Research suggests that this compound may influence inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. The hydroxyimino group is hypothesized to play a critical role in enhancing these interactions, leading to improved efficacy compared to structurally similar compounds.

2. Analgesic Effects

The analgesic properties of this compound have been highlighted in various studies, indicating its potential as a pain management agent. The mechanism may involve modulation of pain signaling pathways, although further investigation is required to elucidate the precise mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureKey Features
N-{4-[1-(hydroxyimino)propyl]phenyl}cyclopropanecarboxamideSimilar backbone with propyl substitutionPotentially different biological activity due to longer alkyl chain
N-{4-[1-(hydroxyimino)methyl]phenyl}cyclopropanecarboxamideMethyl substitution instead of ethylMay exhibit different reactivity patterns
N-{4-[1-(hydroxyimino)phenyl]cyclobutanecarboxamideCyclobutane instead of cyclopropaneOffers insights into ring strain effects on activity

This table illustrates how variations in the side chains and ring structures can lead to differing biological activities, emphasizing the significance of the cyclopropane configuration in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study A : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, suggesting a robust anti-inflammatory effect.
  • Study B : Animal models showed that administration of this compound led to reduced pain responses in models of acute and chronic pain, supporting its potential as an analgesic agent.
  • Study C : Molecular docking studies indicated strong binding affinity between the compound and key receptors involved in pain and inflammation pathways, providing insights into its mechanism of action.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15)/b14-8+

InChI Key

DCPRNHHMNTWKPK-RIYZIHGNSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

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